molecular formula C10H10Cl2 B12582464 1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene CAS No. 648425-34-7

1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene

Cat. No.: B12582464
CAS No.: 648425-34-7
M. Wt: 201.09 g/mol
InChI Key: HVRRCXKQUXSJNY-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 4-chlorobut-2-en-2-yl group. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry, material science, and agrochemical research.

Properties

CAS No.

648425-34-7

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

1-chloro-4-(4-chlorobut-2-en-2-yl)benzene

InChI

InChI=1S/C10H10Cl2/c1-8(6-7-11)9-2-4-10(12)5-3-9/h2-6H,7H2,1H3

InChI Key

HVRRCXKQUXSJNY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCl)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-phenylbut-2-ene with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of 1-chloro-4-(4-chlorobut-2-en-2-yl)benzene involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene involves its interaction with specific molecular targets. The chloro groups can participate in electrophilic aromatic substitution reactions, while the butenyl group can undergo addition reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent type, chain length, and halogenation patterns (Table 1).

Table 1: Structural Comparison

Compound Name Substituent Structure Molecular Formula Molecular Weight Key Reference
1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene Chlorobut-2-en-2-yl C₁₀H₉Cl₂ 203.09 -
1-Chloro-4-(2-methylallyl)benzene 2-Methylallyl C₁₀H₁₁Cl 166.65
1-Chloro-4-(2-chloro-2-methylpropyl)benzene (3d) Chloro-methylpropyl C₁₀H₁₁Cl₂ 205.10
1-Chloro-4-(2-chloroethyl)benzene Chloroethyl C₈H₇Cl₂ 177.05
DDT Derivative (1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene) Trichloroethyl, chlorophenyl C₁₄H₉Cl₅ 354.48
1-Chloro-4-(4-iodobutoxy)benzene Iodobutoxy C₁₀H₁₂ClIO 318.56

Substituent Impact :

  • Chlorobut-2-en-2-yl vs.
  • Chlorinated Chains : Compounds with multiple chlorines (e.g., DDT derivatives) exhibit higher molecular weights and increased lipophilicity, influencing pesticidal activity .
  • Halogen Variation : Iodine in 1-chloro-4-(4-iodobutoxy)benzene introduces polarizability, affecting nucleophilic substitution rates compared to chlorine analogues .

Key Observations :

  • Catalyst Efficiency : B(C₆F₅)₃ enables high-yield hydrochlorination of alkenes (92% for compound 3d), outperforming traditional Fe/HCl or SnCl₂ systems .
  • Challenges in Reduction : Raney Ni is more effective than Fe/HCl for reducing nitro groups in analogues like 4-((4-chlorobenzyl)oxy)aniline, though yields remain moderate .
  • Steric Limitations : Bulkier substituents (e.g., methylallyl) may hinder reactions, as seen in failed attempts using NaOH or Et₃N as bases .

Physicochemical Properties

Spectroscopic Data :

  • NMR Trends :
    • ¹H NMR: Chloroethyl derivatives (e.g., 1-chloro-4-(2-chloroethyl)benzene) show triplet signals at δ 2.99–3.65 ppm for CH₂ groups .
    • ¹⁹F NMR: Fluorinated analogues (e.g., 1-chloro-4-(2-fluoropropyl)benzene) exhibit shifts influenced by electronegativity .
  • NQR Data : Chlorine-rich compounds (e.g., 1-chloro-4-(trichloromethyl)benzene) display resonance frequencies (34.8–39.3 MHz) correlating with reduced quadrupole coupling constants (r_j = 0.023–0.072) .

Thermal and Stability Profiles :

  • Trifluoromethyl derivatives (e.g., 1-chloro-4-(trifluoromethyl)benzene) are volatile and require careful handling due to occupational exposure risks .
  • Propargyl ether analogues (e.g., 1-chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene) may exhibit instability under acidic conditions due to alkyne reactivity .

Functional Insights :

  • Pesticides : DDT derivatives leverage multiple chlorines for insecticidal activity, though environmental persistence limits modern use .
  • Material Science : Sulfur-containing analogues (e.g., ) are precursors for conductive polymers .

Biological Activity

1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene, also referred to as 1-chloro-3-(4-chlorobut-2-en-2-yl)benzene, is an organic compound characterized by a benzene ring substituted with two chlorine atoms and a 4-chlorobut-2-en-2-yl side chain. Its molecular formula is C_{10}H_{10}Cl_2, and it has a molecular weight of approximately 201.09 g/mol. The presence of chlorine substituents significantly influences its chemical reactivity and biological activity.

The compound exhibits notable chemical properties due to its structure:

  • Electrophilic Aromatic Substitution : The chloro groups allow the compound to participate in electrophilic aromatic substitution reactions, which can modify cellular processes.
  • Reactivity : The chloro substituents can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to various derivatives with potential biological activity.

Synthesis Methods

1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene can be synthesized through several methods:

  • Chlorination Reaction : Chlorinating 1-chloro-4-phenylbut-2-ene using chlorine gas under controlled conditions.
  • Industrial Production : Utilizing continuous flow reactors for large-scale production, optimizing yield and purity.

Research indicates that 1-chloro-4-(4-chlorobut-2-en-2-yl)benzene interacts with various biomolecules, potentially leading to therapeutic benefits or toxicity. The mechanisms of action include:

  • Electrophilic Attack : The compound may engage in electrophilic attacks on nucleophilic sites within biomolecules, influencing cellular functions and signaling pathways.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest potential antimicrobial and anticancer activities, warranting further pharmacological exploration.

Case Studies and Research Findings

  • Cell Viability Studies : In studies assessing cell viability using MTT assays, compounds similar to 1-chloro derivatives exhibited varying degrees of activity against human tumor cell lines (e.g., HT-29, A549, MCF-7). Notably:
    • Compounds with chloro groups showed reduced viability in cancer cell lines compared to non-cancerous cells .
    • Specific chloro derivatives demonstrated inhibition rates up to 50% in targeted cancer pathways.
  • VEGFR and PD-L1 Inhibition : Research has highlighted the ability of certain chloro derivatives to inhibit membrane-bound proteins such as VEGFR and PD-L1 by over 60%, indicating their potential as antiangiogenic agents .
  • Comparative Analysis : A comparative study of similar compounds revealed that the presence of chlorine significantly impacts biological activity. For instance, while bromo derivatives exhibited different reactivity profiles due to their larger size and lipophilicity, chloro derivatives were more effective in certain cellular contexts.

Table of Biological Activity

Compound NameCAS NumberBiological ActivityIC50 (μM)
1-Chloro-4-(4-chlorobut-2-en-2-yl)benzeneN/AAnticancer potential; inhibits HT-29 cell viability>100
o-Chloro derivativeN/AReduced mPD-L1 expression~30%
m-Chloro derivativeN/AInhibits VEGFR expression~40%
p-Chloro analogueN/AActive against MCF-7; downregulates c-Myc~40%

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